N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,4-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-9-8-21(2)20-13(9)14(22)17-16-19-18-15(25-16)11-7-10(23-3)5-6-12(11)24-4/h5-8H,1-4H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJSXIVQUOEEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with a dimethoxyphenyl derivative, often through a nucleophilic substitution reaction.
Formation of the Pyrazole Ring: The final step involves the cyclization of the intermediate with a suitable pyrazole precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide exhibits a range of biological activities that are of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including resistant strains such as Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.016 μg/mL, showcasing its potential as a lead compound for developing new antimycobacterial agents.
Antioxidant Properties
The compound has also shown promising antioxidant activity. Studies utilizing assays like the CUPRAC (cupric ion reducing antioxidant capacity) assay indicate its ability to scavenge free radicals effectively. This property suggests that it can reduce oxidative stress in cellular systems.
Potential Therapeutic Applications
Given its diverse biological activities, this compound shows promise in several therapeutic areas:
- Antimicrobial Therapy : Its potent activity against resistant bacterial strains positions it as a candidate for developing new antibiotics.
- Antioxidant Therapy : The antioxidant properties may offer protective effects against oxidative damage in various diseases.
- Anti-inflammatory Applications : Its ability to inhibit inflammation-related pathways could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against Mycobacterium tuberculosis, highlighting its potential as an alternative treatment for tuberculosis.
- Research on Antioxidant Activity : Another study focused on the antioxidant properties of the compound using various assays to measure its free radical scavenging capabilities. Results indicated a significant reduction in oxidative stress markers in treated cells.
Mechanism of Action
The mechanism by which N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathways Involved: The exact pathways depend on the biological context but may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Observations:
Substituent Impact on Melting Points :
- Electron-withdrawing groups (e.g., Cl, F in 3b , 3d ) correlate with higher melting points (171–183°C) compared to electron-donating groups (e.g., methyl in 3c : 123–125°C). The target compound’s 2,5-dimethoxy groups (electron-donating) may lower its melting point relative to halogenated analogues.
- Rigid oxadiazole cores could increase melting points compared to pyrazole-pyrazole systems, but experimental validation is needed.
Synthetic Yields: Yields for analogues range from 62% (3c) to 71% (3d), influenced by steric and electronic effects of substituents.
Spectroscopic Signatures :
- Methyl groups on pyrazole (e.g., δ 2.66 in 3a–3d ) produce consistent NMR signals. The target compound’s 1,4-dimethyl groups may split into distinct peaks (δ 2.5–2.7).
- Aromatic protons in the 2,5-dimethoxyphenyl group are expected near δ 6.8–7.5, with methoxy signals at δ ~3.6.
Biological Activity
N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole moiety : Known for its role in enhancing biological activity.
- Pyrazole ring : A versatile scaffold in medicinal chemistry.
- Dimethoxyphenyl group : Contributes to the lipophilicity and potential bioactivity.
Chemical Formula : C15H19N3O4
Molecular Weight : 337.394 g/mol
IUPAC Name : this compound
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer properties. The mechanism involves the inhibition of enzymes such as:
- Thymidylate synthase
- Histone deacetylase (HDAC)
- Topoisomerase II
These interactions disrupt DNA synthesis and promote apoptosis in cancer cells. For instance, studies have shown that derivatives of oxadiazole can significantly inhibit cancer cell proliferation by targeting these enzymes .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies reveal effectiveness against:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The presence of the pyrazole ring enhances the compound's ability to penetrate bacterial membranes and exert its effects .
Anti-inflammatory Effects
This compound has shown potential in reducing inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In comparative studies with standard anti-inflammatory drugs like dexamethasone, it exhibited significant inhibitory activity .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the hydrazide from 2,5-dimethoxybenzoic acid.
- Cyclization with carbon disulfide to create the oxadiazole ring.
- Acylation with appropriate acyl chlorides to yield the final product.
This multi-step process allows for structural modifications that can enhance biological activity .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cellular processes. Key mechanisms include:
- Enzyme inhibition : Targeting critical enzymes involved in cancer cell proliferation.
- Cell cycle disruption : Inducing apoptosis through interference with DNA replication processes.
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Anticancer Studies : In vitro assays showed significant cytotoxicity against multiple cancer cell lines at micromolar concentrations.
- Antibacterial Testing : The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics against tested strains.
Q & A
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- Use SwissADME or pkCSM to estimate LogP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Molecular dynamics simulations (e.g., GROMACS) model membrane diffusion and protein binding.
- Validate predictions with in vitro Caco-2 permeability and microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
